REACTION_CXSMILES
|
[O:1]([CH2:8][C:9]1[CH:10]=[CH:11][C:12]([CH2:15][N:16]2C(=O)C3C(=CC=CC=3)C2=O)=[N:13][CH:14]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O.NN>C(O)C.O1CCCC1>[O:1]([CH2:8][C:9]1[CH:10]=[CH:11][C:12]([CH2:15][NH2:16])=[N:13][CH:14]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|
|
Name
|
2-(5-Phenoxymethyl-pyridin-2-ylmethyl)-isoindol-1,3-dione
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)CC=1C=CC(=NC1)CN1C(C2=CC=CC=C2C1=O)=O
|
Name
|
Example 188
|
Quantity
|
383 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
538 μL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
the solution was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The reaction solution was partitioned in water
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The organic layer was filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by NH silica gel column chromatography (ethyl acetate/methanol=10/1)
|
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=CC=C1)CC=1C=CC(=NC1)CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 122 mg | |
YIELD: PERCENTYIELD | 51% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |